(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid (Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Brand Name: Vulcanchem
CAS No.: 881546-93-6
VCID: VC4619807
InChI: InChI=1S/C13H14N2O3S3/c1-20-6-4-9(12(17)18)15-11(16)10(21-13(15)19)7-8-3-2-5-14-8/h2-3,5,7,9,14H,4,6H2,1H3,(H,17,18)/b10-7-
SMILES: CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S
Molecular Formula: C13H14N2O3S3
Molecular Weight: 342.45

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

CAS No.: 881546-93-6

Cat. No.: VC4619807

Molecular Formula: C13H14N2O3S3

Molecular Weight: 342.45

* For research use only. Not for human or veterinary use.

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid - 881546-93-6

Specification

CAS No. 881546-93-6
Molecular Formula C13H14N2O3S3
Molecular Weight 342.45
IUPAC Name 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C13H14N2O3S3/c1-20-6-4-9(12(17)18)15-11(16)10(21-13(15)19)7-8-3-2-5-14-8/h2-3,5,7,9,14H,4,6H2,1H3,(H,17,18)/b10-7-
Standard InChI Key PUGKHTARRSXMCQ-YFHOEESVSA-N
SMILES CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S

Introduction

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a synthetic compound belonging to the class of thiazolidinones. This compound is characterized by a thiazolidinone core, a pyrrole-derived methylene group, and a butanoic acid side chain with a methylthio substituent. The unique structure suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, commonly associated with thiazolidinone derivatives.

Structural Features

The molecular structure of this compound can be dissected as follows:

  • Core Structure: A thiazolidinone ring system with a keto group at position 4 and a thioketo group at position 2.

  • Substituents:

    • A pyrrole-derived methylene group at position 5.

    • A butanoic acid chain at position 3, substituted with a methylthio group.

These structural elements are known to enhance biological activity by facilitating interactions with various enzymes and receptors.

Synthesis

The synthesis of compounds like (Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid typically involves:

  • Condensation Reaction: A reaction between thiosemicarbazides and aldehydes to form thiosemicarbazones.

  • Cyclization: Conversion of thiosemicarbazones into thiazolidinone derivatives using cyclization agents such as halogenated acetophenones or acidic catalysts.

  • Functionalization: Introduction of the butanoic acid chain and methylthio group via alkylation or acylation reactions.

Potential Biological Activities

Thiazolidinone derivatives, including this compound, exhibit diverse biological activities due to their ability to interact with biological targets:

Antimicrobial Activity

Thiazolidinones are known for their antimicrobial properties against bacteria and fungi. The presence of sulfur and nitrogen in the ring system enhances binding to microbial enzymes, disrupting their function .

Anticancer Potential

The pyrrole-derived methylene group and the thiazolidinone core may contribute to antiproliferative activity by inhibiting key enzymes involved in cancer cell metabolism .

Analytical Characterization

To confirm the identity and purity of such compounds, various analytical techniques are employed:

  • NMR Spectroscopy:

    • 1H^1H NMR: Identifies proton environments in the molecule.

    • 13C^{13}C NMR: Confirms carbon skeleton.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis: Confirms empirical formula.

Research Findings

Studies on similar compounds have demonstrated:

  • Enhanced cytotoxicity against cancer cells when electronegative groups are present on the aromatic substituents .

  • Improved antimicrobial activity with sulfur-containing side chains .

  • Anti-inflammatory effects due to inhibition of specific inflammatory mediators .

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